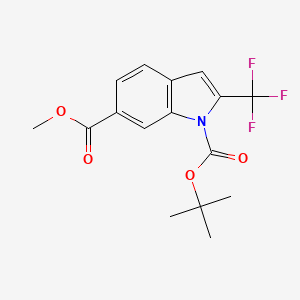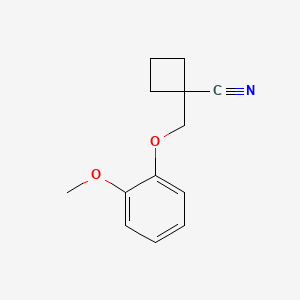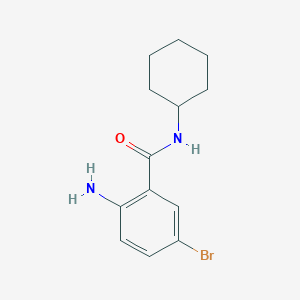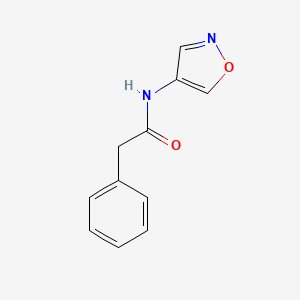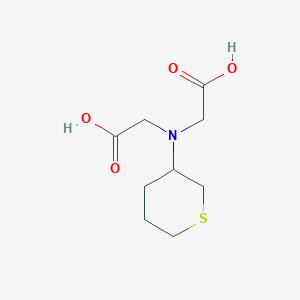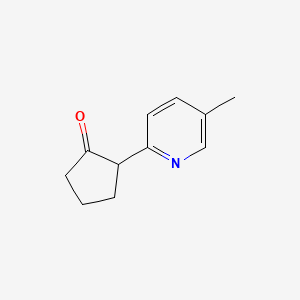![molecular formula C7H3ClFN3O4S B12995527 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12995527.png)
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Halogenation: Chlorine and fluorine atoms are introduced into the ring through halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzothiadiazine ring structure. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide, potassium tert-butoxide, and various organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds in the benzothiadiazine family:
Similar Compounds: 4H-1,2,4-benzothiadiazine-1,1-dioxide, 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide derivatives.
Uniqueness: The presence of chlorine, fluorine, and nitro substituents in this compound imparts unique chemical properties, making it distinct from other benzothiadiazine derivatives
Properties
Molecular Formula |
C7H3ClFN3O4S |
|---|---|
Molecular Weight |
279.63 g/mol |
IUPAC Name |
3-chloro-5-fluoro-7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3ClFN3O4S/c8-7-10-6-4(9)1-3(12(13)14)2-5(6)17(15,16)11-7/h1-2H,(H,10,11) |
InChI Key |
MGGBMEKFBGWXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=NS2(=O)=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


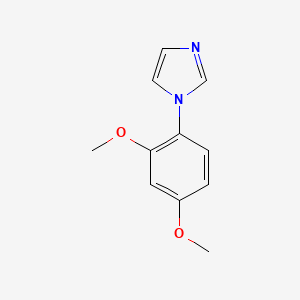

![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
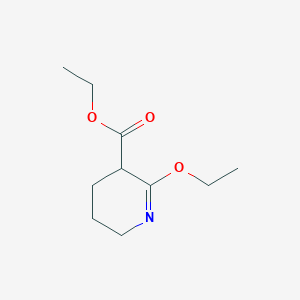
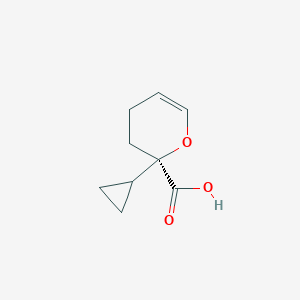
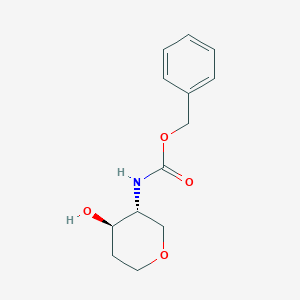
![5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B12995494.png)
